3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
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Overview
Description
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexylpropionic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that boc-protected amino acids are often used in peptide synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a Boc-protected amino acid. The Boc group serves as a protective group for the amino function during peptide synthesis . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine, pyridine
Reduction: Sodium borohydride (NaBH4)
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Various amides, ureas, and other derivatives.
Reduction: The corresponding alcohol.
Scientific Research Applications
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-3-phenylpropionic acid
- 3-(Boc-amino)-3-methylpropionic acid
- 3-(Boc-amino)-3-ethylpropionic acid
Uniqueness
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is unique due to its cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications where selective reactivity is desired .
Properties
IUPAC Name |
3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQQMPMEZFLGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588724 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458529-74-3 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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